2,6-Bis(bromomethyl)pyridine

Catalog No.
S667368
CAS No.
7703-74-4
M.F
C7H7Br2N
M. Wt
264.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(bromomethyl)pyridine

CAS Number

7703-74-4

Product Name

2,6-Bis(bromomethyl)pyridine

IUPAC Name

2,6-bis(bromomethyl)pyridine

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

InChI

InChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2

InChI Key

QUTSYCOAZVHGGT-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)CBr)CBr

Canonical SMILES

C1=CC(=NC(=C1)CBr)CBr

The exact mass of the compound 2,6-Bis(bromomethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Bis(bromomethyl)pyridine is a highly reactive, bifunctional electrophilic building block widely procured for the synthesis of macrocycles, supramolecular cages, and tridentate pincer ligands . Featuring a central pyridine ring flanked by two bromomethyl groups, it offers a pre-activated, symmetrical scaffold ideal for double nucleophilic substitution (SN2) reactions. Commercially available as a crystalline solid, it provides superior leaving-group kinetics compared to its chlorinated analogs, enabling milder reaction conditions and higher yields in complex cyclizations . Its inherent N-donor capacity makes it a critical precursor for PNP, NNN, and CNC ligand frameworks used in transition metal catalysis, distinguishing it from purely carbocyclic dibromides and making it a cornerstone reagent in advanced coordination chemistry and materials science.

Attempting to substitute 2,6-bis(bromomethyl)pyridine with cheaper or more common alternatives often introduces severe process bottlenecks. Utilizing the unactivated precursor, 2,6-pyridinedimethanol, requires in-house halogenation or sulfonation (e.g., using PBr3, SOCl2, or tosyl chloride), which adds hazardous synthetic steps, generates corrosive byproducts, and often results in poor intermediate purity . Substituting with 2,6-bis(chloromethyl)pyridine reduces electrophilicity, frequently necessitating harsh reflux conditions that can degrade sensitive co-reactants or lead to incomplete macrocyclization and intractable oligomeric mixtures[1]. Furthermore, replacing the pyridine core with 1,3-bis(bromomethyl)benzene eliminates the central nitrogen donor, fundamentally altering the coordination geometry and rendering the resulting scaffold useless for applications requiring tridentate metal chelation.

Macrocyclization Efficiency (vs. 2,6-Bis(chloromethyl)pyridine)

In the synthesis of complex dipyridinophane macrocycles, the choice of leaving group significantly impacts the isolated yield. Research demonstrates that utilizing 2,6-bis(bromomethyl)pyridine in a 1+1 cyclization under optimized biphasic conditions achieves an isolated yield of 73% [1]. In contrast, historical 2+2 cyclizations utilizing the chlorinated analog, 2,6-bis(chloromethyl)pyridine, yielded highly variable and generally lower results (16–66%), often complicated by competing oligomerization [1]. The superior leaving group ability of the bromide facilitates rapid ring closure, minimizing side reactions.

Evidence DimensionIsolated yield in macrocyclization
Target Compound Data73% yield (1+1 cyclization)
Comparator Or Baseline16–66% yield (2+2 cyclization with chloride)
Quantified DifferenceUp to a 4.5-fold improvement in the lower bound of isolated yield
ConditionsBiphasic system with phase-transfer catalyst vs. standard cyclization

Higher yields in late-stage macrocyclization directly reduce the consumption of expensive co-reactants and simplify downstream purification.

Mild Reaction Conditions for Ligand Assembly (vs. 2,6-Bis(chloromethyl)pyridine)

The enhanced electrophilicity of 2,6-bis(bromomethyl)pyridine allows for macrocyclization and ligand assembly under exceptionally mild conditions. For instance, the synthesis of Se2N(pyridyl)-donor macrocycles using the brominated precursor proceeds in essentially quantitative yield at room temperature [1]. Chlorinated analogs typically require elevated temperatures (e.g., prolonged reflux) to achieve comparable conversion rates in similar double-alkylation sequences, which can be detrimental when handling thermally sensitive nucleophiles.

Evidence DimensionReaction temperature for quantitative substitution
Target Compound DataRoom temperature (essentially quantitative yield)
Comparator Or BaselineElevated temperatures/reflux (typical for chloride substitution)
Quantified Difference~60-80 °C reduction in required reaction temperature
ConditionsDropwise addition in THF/EtOH with NaBH4

Room-temperature processability preserves sensitive functional groups, reduces energy overhead, and improves overall safety during scale-up.

Synthetic Workflow Streamlining (vs. 2,6-Pyridinedimethanol)

Procuring 2,6-bis(bromomethyl)pyridine directly bypasses the need to activate the corresponding diol, 2,6-pyridinedimethanol. In-house activation requires harsh reagents such as phosphorus tribromide or thionyl chloride, or involves double tosylation, which has been cited as suffering from prolonged reaction times, low yields, and poor purities. By starting with the pre-activated dibromide, chemists eliminate an entire synthetic step and the associated purification bottlenecks, accelerating the time-to-target for complex chelating agents.

Evidence DimensionSynthetic steps to active electrophile
Target Compound Data0 steps (ready for direct use)
Comparator Or Baseline1–2 steps (activation of 2,6-pyridinedimethanol)
Quantified DifferenceElimination of hazardous activation and purification steps
ConditionsStandard laboratory or industrial synthesis workflow

Elimating hazardous reagent handling and intermediate purification steps significantly reduces labor costs and accelerates discovery timelines.

Pincer Ligand Coordination Capability (vs. 1,3-Bis(bromomethyl)benzene)

While 1,3-bis(bromomethyl)benzene offers a similar spatial arrangement of reactive bromomethyl groups, it lacks the central heteroatom required for many advanced catalytic applications. 2,6-Bis(bromomethyl)pyridine provides a central sp2-hybridized nitrogen atom, enabling the direct synthesis of meridional tridentate ligands (such as PNP or CNC pincer complexes) that coordinate metals via a neutral or anionic nitrogen donor [1]. The benzene analog can only form PCP pincer complexes, which typically require a more challenging C-H activation step for metal insertion [1].

Evidence DimensionCentral donor atom availability
Target Compound Datasp2 nitrogen (direct coordination)
Comparator Or Baselinesp2 carbon (requires C-H activation)
Quantified DifferenceEnables direct N-metal coordination without C-H bond cleavage
ConditionsTransition metal pincer complex synthesis

The presence of the central nitrogen donor is non-negotiable for synthesizing specific classes of highly active, stable transition metal catalysts.

Synthesis of Transition Metal Pincer Ligands (PNP, NNN, CNC)

2,6-Bis(bromomethyl)pyridine is the optimal precursor for assembling tridentate pincer ligands. Its highly reactive bromomethyl arms allow for rapid substitution with phosphine, amine, or N-heterocyclic carbene (NHC) donors, while the central pyridine nitrogen provides the crucial coordination site for stabilizing metals like palladium, ruthenium, and iron in catalytic applications [1].

Assembly of Dipyridinophane and Tetraaza Macrocycles

In the development of MRI contrast agents, radiopharmaceuticals, and specialized chelators, this compound is heavily utilized to construct rigid, pyridine-containing macrocycles. Its superior leaving group kinetics ensure high yields in 1+1 and 2+2 cyclization reactions, minimizing the formation of linear oligomers and simplifying the isolation of the target macrocycle [2].

Preparation of Supramolecular Cages and Cryptands

For materials science and host-guest chemistry, 2,6-bis(bromomethyl)pyridine serves as a rigid, shape-persistent building block. Its ability to undergo quantitative double-substitution at room temperature makes it ideal for synthesizing complex, sensitive supramolecular architectures, such as selenoether macrocycles or imidazolium-linked molecular boxes, without thermal degradation of the intermediate structures[3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Bis(bromomethyl)pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types